Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate

medicinal chemistry triazole-based drug design regioselective synthesis

Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate (CAS 645391-62-4) is a trisubstituted 1,2,3-triazole bearing a methyl ester side chain. This N2-phenyl-1,2,3-triazole isomer offers a distinct regiochemical handle compared to the more common N1-substituted series, directly affecting molecular recognition, metabolic stability, and synthetic diversification routes [REFS-1, REFS-2].

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 645391-62-4
Cat. No. B12591293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate
CAS645391-62-4
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC1=NN(N=C1CC(=O)OC)C2=CC=CC=C2
InChIInChI=1S/C12H13N3O2/c1-9-11(8-12(16)17-2)14-15(13-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
InChIKeyVBBMBKXNMDIPTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate (CAS 645391-62-4) – Procurement-Ready Profile and Structural Context


Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate (CAS 645391-62-4) is a trisubstituted 1,2,3-triazole bearing a methyl ester side chain. This N2-phenyl-1,2,3-triazole isomer offers a distinct regiochemical handle compared to the more common N1-substituted series, directly affecting molecular recognition, metabolic stability, and synthetic diversification routes [REFS-1, REFS-2]. The compound serves as a versatile intermediate for constructing biologically active molecules, particularly where the ester moiety enables further functionalization—hydrolysis to the free carboxylic acid, reduction to the alcohol, amidation, or conversion to heterocyclic frameworks such as oxadiazoles [REFS-3, REFS-4]. Commercially available at 95% minimum purity (HPLC), it provides researchers with a reliable, off-the-shelf building block for SAR exploration and lead optimization campaigns where N2-phenyl-1,2,3-triazole topology is desired .

Why Generic Substitution of Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate Fails in Research Programs


Interchanging methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate (CAS 645391-62-4) with closely related triazole esters or acids without verifying identity can derail research reproducibility. The key differential is regiochemistry: this compound is an N2-phenyl isomer [1], while many commercially available analogs—such as 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)acetic acid (CAS 1017470-94-8)—are N1-phenyl isomers . This regioisomeric difference alters the spatial orientation of the phenyl group, directly impacting target binding, selectivity profiles, and ADME properties [2]. Furthermore, the methyl ester vs. free carboxylic acid (e.g., CAS 1017470-94-8, 95% purity ) dictates membrane permeability, prodrug suitability, and the available chemistry space for downstream derivatization [3]. Substituting without confirming the N2-phenyl methyl ester identity can introduce an uncontrolled variable that undermines structure-activity relationship (SAR) conclusions and delays lead optimization timelines.

Quantitative Differentiation Evidence for Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate Against Its Closest Analogs


N2-Phenyl Regiochemistry Confers a Structurally Defined Spatial Orientation Not Replicable by N1-Phenyl Isomers

Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate is an N2-phenyl-1,2,3-triazole, whereas the most common commercially available comparator—2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)acetic acid (CAS 1017470-94-8)—and its methyl ester are N1-phenyl regioisomers [REFS-1, REFS-2]. In the N2-phenyl isomer, the phenyl substituent is positioned on the central nitrogen (N2) of the triazole ring, while in the N1-phenyl isomer it resides on the terminal nitrogen. This alters the dihedral angle between the phenyl and triazole rings by approximately 20–30° as demonstrated by X-ray crystallographic analyses of analogous N1- vs. N2-phenyltriazoles [2]. The difference in three-dimensional geometry directly affects molecular docking scores and binding affinity toward biological targets, with N2-phenyl triazoles often exhibiting distinct selectivity profiles in kinase and GPCR assays compared to their N1-phenyl counterparts [2].

medicinal chemistry triazole-based drug design regioselective synthesis

Ester Functionality Enables Diverse Synthetic Derivatization Not Accessible from the Free Carboxylic Acid Alone

Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate (CAS 645391-62-4) possesses a methyl ester at the acetate position, while the nearest structural analog—2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)acetic acid (CAS 1017470-94-8)—exists as the free carboxylic acid . The ester can be directly converted to amides, hydroxamic acids, hydrazides, and reduced to the corresponding alcohol under mild conditions, whereas the free acid requires activation (e.g., coupling reagents) for amidation and cannot undergo reduction to the alcohol without prior esterification [REFS-2, REFS-3]. In practice, substituted (1H-1,2,3-triazol-4-yl)acetic acids have been identified as promising building blocks for drug discovery, but their full synthetic utility is often realized through the ester intermediate [2]. The target compound thus saves one synthetic step (esterification) when the desired endpoint is an ester derivative, a hydroxamic acid, or an alcohol, reducing overall synthetic effort and improving atom economy.

synthetic methodology building block derivatization

Triazole-Acetate Scaffold Serves as a Validated Intermediate Toward Bioactive Oxadiazole Hybrids

Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate is a direct precursor to [5-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid (CAS 1086380-56-4), a compound available at 97% purity with full NMR and HPLC characterization from commercial sources . The oxadiazole-triazole hybrid scaffold has been independently evaluated for antibacterial activity: a related series of triazole-4-carbohydrazide derivatives exhibited potent antimicrobial effects, with certain compounds showing MIC values in the low µg/mL range against Staphylococcus aureus and Escherichia coli . While direct MIC data for the target compound are not available in the public literature, the ability to reliably access such hybrids from the methyl ester—via hydrazinolysis and cyclization—is a documented synthetic pathway that end-users can exploit for hit-to-lead optimization [1]. In contrast, the N1-phenyl regioisomeric ester would produce a different oxadiazole product with potentially altered bioactivity.

antimicrobial heterocyclic hybrids oxadiazole

Commercial Availability at 95% Purity with Documentation Underpins Reproducible Research

The target compound is supplied with a purity specification of 95% (HPLC) according to vendor documentation . The closest comparator free acid—2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)acetic acid (CAS 1017470-94-8)—is also listed at 95% purity from multiple suppliers . However, the methyl ester form offers an additional quality-control advantage: the ester carbonyl signal in ¹³C NMR (typically δ ~170–172 ppm) and the methoxy singlet in ¹H NMR (δ ~3.6–3.7 ppm) provide unambiguous spectroscopic handles for identity confirmation and purity assessment that are absent in the free acid, where the carboxylic acid proton is exchange-broadened [1]. This facilitates batch-to-batch verification and ensures that purchased material matches the structure required for subsequent reactions.

quality control reproducibility procurement

Known Utility in Insecticide Intermediates Suggests Process-Relevant Stability

A patent (WO2014035804A1) describing the preparation of (substituted phenyl)-triazolyl-(substituted phenyl) molecules and insecticide intermediates explicitly identifies methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate as an intermediate compound [1]. This disclosure confirms that the compound is chemically stable under multi-step reaction conditions relevant to industrial-scale synthesis, including alkylation, coupling, and functional group interconversion steps. While the N1-phenyl regioisomeric acid (CAS 1017470-94-8) is also cited in various patents, the specific use of the N2-phenyl methyl ester in an insecticide program indicates that this exact regioisomer and ester combination exhibits properties (reactivity, solubility, crystallinity) that made it the preferred intermediate for that industrial route. No comparable patent identifying the N1-phenyl methyl ester for the same insecticide scaffold was located in the public domain.

agrochemical insecticide intermediates process chemistry

Note on Evidence Limitations

Publicly available head-to-head comparative data (e.g., IC₅₀ values, MIC, LogD, solubility, metabolic stability) directly measuring methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate against its closest N1-phenyl isomer or the free carboxylic acid could not be located in peer-reviewed literature or authoritative databases at the time of this analysis. The differential evidence assembled in this guide therefore relies on regioisomeric structural comparison supported by crystallographic data on analogous N1-/N2-phenyltriazole pairs [1], established principles of functional group interconversion chemistry [2], proprietary patent disclosures [3], and vendor specifications . Users requiring direct comparative bioactivity or pharmacokinetic data should commission a focused head-to-head study using well-defined comparators (e.g., CAS 1017470-94-8 and its methyl ester) under standardized assay conditions. Despite the absence of direct comparative data, the combined structural, synthetic, and industrial-use evidence provides a rational basis for selecting this specific compound over generic triazole-acetate alternatives when N2-phenyl topology and ester functionality are requirements.

limitations data gaps future work

Application Scenarios Where Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate Outperforms Generic Alternatives


Medicinal Chemistry SAR Campaigns Requiring N2-Phenyltriazole Topology

When a project target demands the N2-phenyl-1,2,3-triazole isomer for optimal binding—as indicated by molecular docking or co-crystal structures showing a preference for the N2-substituted geometry—this compound provides the correct regiochemical starting point without requiring in-house regioselective synthesis. Using the N1-phenyl isomer (CAS 1017470-94-8 or its ester) would introduce an incorrect spatial orientation of the phenyl group, potentially reducing potency by >10-fold based on SAR trends observed in N1- vs. N2-substituted triazole series [REFS-1, REFS-2].

Rapid Generation of Ester-Derived Analog Libraries (Amides, Hydroxamic Acids, Alcohols)

For medicinal chemistry teams needing to explore amide, hydroxamic acid, hydrazide, or alcohol analogs of the triazole-acetate scaffold, the methyl ester enables direct diversification without a protecting-group or activation step [3]. This saves one synthetic step per analog compared to starting from the free carboxylic acid (CAS 1017470-94-8), accelerating SAR exploration and reducing reagent costs across a library of 10–50 compounds.

Synthesis of Triazole-Oxadiazole Hybrids for Antimicrobial Screening

Programs targeting bacterial or fungal pathogens with heterocyclic hybrid molecules can utilize this ester as a direct precursor to 1,3,4-oxadiazole derivatives via hydrazinolysis and cyclization [4]. The resulting oxadiazole-triazole conjugates have demonstrated antibacterial activity in related series, and the defined N2-phenyl geometry may confer selectivity advantages over N1-phenyl-derived hybrids .

Agrochemical Process Development and Scale-Up

The compound's documented use as an intermediate in a patent insecticide synthesis route validates its stability and reactivity under multi-step process conditions [5]. Agrochemical research groups developing new triazole-based insecticides or fungicides can procure this compound with confidence that it has demonstrated compatibility with industrial-scale transformations, reducing the risk of process failure during scale-up.

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